

A Technical Guide to Substituted Pyrazolylphenylboronic Acids: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(1*H*-Pyrazol-1-*y*l)phenyl)boronic acid

Cat. No.: B185412

[Get Quote](#)

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of substituted pyrazolylphenylboronic acids. We will delve into their commercial availability, explore key synthetic strategies with detailed protocols, and discuss their significant applications, particularly in the realm of medicinal chemistry and materials science. This guide is designed to be a practical resource, grounded in established scientific principles and supported by authoritative references.

Introduction: The Rising Prominence of Pyrazolylphenylboronic Acids

The fusion of a pyrazole ring with a phenylboronic acid moiety creates a class of compounds with remarkable utility in modern organic synthesis. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.^{[1][2][3]} The boronic acid functional group, particularly after the success of drugs like Bortezomib, has gained significant attention for its role in forming stable yet reactive intermediates.^{[4][5][6]}

Substituted pyrazolylphenylboronic acids, therefore, represent a powerful synergistic combination. They serve as versatile building blocks in palladium-catalyzed cross-coupling

reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl structures.^[7] This capability is crucial for the synthesis of novel therapeutic agents and advanced organic materials.^[8] This guide will provide the necessary technical details for scientists to effectively source, synthesize, and utilize these valuable chemical entities.

Commercial Availability: Sourcing Key Building Blocks

A growing number of chemical suppliers offer a diverse range of substituted pyrazolylphenylboronic acids, reflecting their increasing importance in research and development. The substitution pattern on both the pyrazole and phenyl rings can be varied to fine-tune the electronic and steric properties of the molecule, offering a broad chemical space for exploration.

Below is a table summarizing the availability of several representative substituted pyrazolylphenylboronic acids from various commercial vendors. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

Compound Name	CAS Number	Representative Suppliers	Purity (Typical)
[3-(1H-Pyrazol-1-yl)phenyl]boronic acid	476620-22-1	US Biological Life Sciences, Chem-Impex	≥ 95% (NMR)[9][10]
[4-(1H-Pyrazol-1-yl)phenyl]boronic acid	891270-35-2	Anichem, Chem-Impex, J&K Scientific, BLDpharm	>95%[7][11][12][13]
4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid	957061-02-8	BLDpharm	min 98%[14][15]
(3-(1-Methyl-1H-pyrazol-3-yl)phenyl)boronic acid	Not readily available	BLD Pharm	Custom synthesis may be required[16]
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic acid	1025735-46-9	J&K Scientific, Hoffman Fine Chemicals	Not specified[17][18]
[4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid	1287753-43-8	Sigma-Aldrich	Not specified[19]

Synthetic Strategies: Crafting Pyrazolylphenylboronic Acids

While a variety of substituted pyrazolylphenylboronic acids are commercially available, custom synthesis is often necessary to access novel derivatives. The two primary retrosynthetic disconnections for these molecules are at the C-B bond and the N-C(aryl) bond.

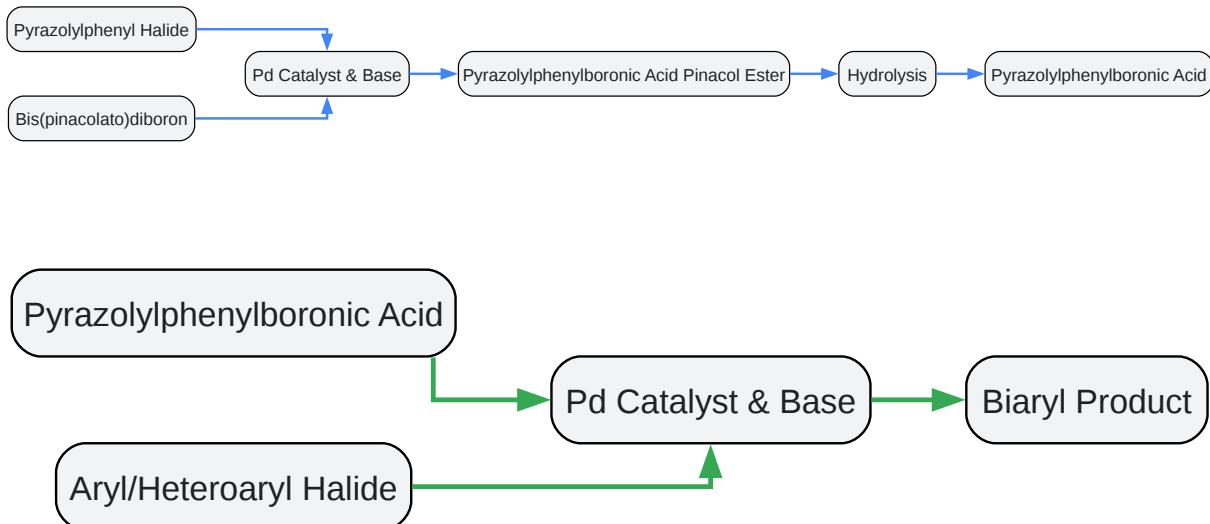
Borylation of Pre-functionalized Pyrazolylphenyl Halides

A common and robust method for the synthesis of arylboronic acids is the metal-halogen exchange of an aryl halide followed by quenching with a borate ester.[5] This approach can be readily applied to the synthesis of pyrazolylphenylboronic acids.

Experimental Protocol: Synthesis of a Generic Pyrazolylphenylboronic Acid via Lithiation

Disclaimer: This is a generalized protocol and may require optimization for specific substrates. All reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.

- **Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add the substituted 1-phenyl-1H-pyrazole halide (1.0 eq) and anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
- **Borylation:** In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
- **Warming and Quenching:** After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired pyrazolylphenylboronic acid.


Causality Behind Experimental Choices:

- **Anhydrous Conditions:** Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagent and ensure high yields.

- Low Temperature: The lithiation step is performed at -78 °C to control the exothermicity of the reaction and to prevent side reactions, such as decomposition of the organolithium species.
- Acidic Workup: The boronate ester intermediate is hydrolyzed to the corresponding boronic acid under acidic conditions.

Palladium-Catalyzed Borylation of Pyrazolylphenyl Halides

An alternative to organolithium-mediated borylation is the palladium-catalyzed Miyaura borylation reaction. This method often exhibits better functional group tolerance and uses less hazardous reagents.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura Cross-Coupling.

Significance in Drug Discovery:

The pyrazole moiety can act as a bioisostere for other aromatic rings, offering improved physicochemical properties such as solubility and metabolic stability. [20] The ability to readily synthesize a library of biaryl compounds using pyrazolylphenylboronic acids allows for rapid

structure-activity relationship (SAR) studies, accelerating the drug discovery process. [1] These compounds have been instrumental in the development of targeted therapies, including kinase inhibitors and other anti-cancer agents. [3][7]

Chemical Sensors

The boronic acid functional group can reversibly bind with diols, a common structural motif in carbohydrates. [21][22] This property has been exploited in the development of chemical sensors for the detection of sugars and other biologically important diol-containing molecules. The pyrazole ring can be further functionalized with fluorophores or chromophores to create a signaling response upon binding.

Characterization and Quality Control

The purity and identity of substituted pyrazolylphenylboronic acids are critical for their successful application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for their characterization.

- ^1H and ^{13}C NMR: These techniques are used to confirm the overall structure of the molecule, including the substitution patterns on the pyrazole and phenyl rings.
- ^{11}B NMR: This is a powerful technique for directly observing the boron center. The chemical shift in the ^{11}B NMR spectrum can distinguish between the trigonal planar sp^2 -hybridized boronic acid and the tetrahedral sp^3 -hybridized boronate esters or adducts. [21][22][23] This is particularly useful for studying the binding of boronic acids to diols. [24] Most commercial suppliers provide a certificate of analysis that includes NMR data to confirm the purity of their products, which is often stated as $\geq 95\%$. [7][10]

Conclusion and Future Outlook

Substituted pyrazolylphenylboronic acids are a versatile and increasingly important class of reagents for organic synthesis. Their commercial availability, coupled with robust synthetic methodologies, has made them readily accessible to researchers in both academia and industry. Their primary application in Suzuki-Miyaura cross-coupling reactions continues to drive innovation in drug discovery and materials science. As our understanding of the biological roles of pyrazole-containing molecules grows, the demand for novel and diverse substituted

pyrazolylphenylboronic acids is expected to increase, further solidifying their position as indispensable tools for the modern synthetic chemist.

References

- 3-pyrazol-1-yl-phenylboronic acid suppliers USA. US Biological Life Sciences. URL
- 3-Pyrazol-1-yl-phenylboronic acid - Chem-Impex. Chem-Impex. URL
- [4-(1H-pyrazol-1-yl)phenyl]boronic acid In Stock - Anichem. Anichem. URL
- 4-Pyrazol-1-yl-phenylboronic acid - Chem-Impex. Chem-Impex. URL
- 4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid, min 98%, 1 gram. CymitQuimica. URL
- The Role of Pyrazole Boronic Acids in Modern Drug Discovery. BOC Sciences. URL
- (3-(1-Methyl-1H-pyrazol-3-yl)phenyl)boronic acid|BLD Pharm. BLD Pharm. URL
- 3-(3,5-Dimethyl-1h-pyrazol-1-yl)phenylboronic acid | 1025735-46-9 - J&K Scientific. J&K Scientific. URL
- (4-(1H-Pyrazol-1-yl)phenyl)boronic acid | 891270-35-2 - J&K Scientific. J&K Scientific. URL
- Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids.
- 891270-35-2|(4-(1H-Pyrazol-1-yl)phenyl)boronic acid - BLDpharm. BLDpharm. URL
- Organoborons and Derivatives - Hoffman Fine Chemicals. Hoffman Fine Chemicals. URL
- Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids - ResearchG
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid - Sigma-Aldrich. Sigma-Aldrich. URL
- 957061-02-8|(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid - BLDpharm. BLDpharm. URL
- (PDF)
- Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to...
- Suzuki reaction - Wikipedia. URL
- US20160244412A1 - Process for the Preparation of Pyrazole Derivatives - Google P
- US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google P
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. URL
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. URL
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). URL

- US7230025B2 - Pyrazole derivatives - Google P
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - Google P
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL
- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
- Synthesis method of pyrazole-4-boronic acid pinacol ester - Google P
- Synthesis of substituted triazole–pyrazole hybrids using triazenylpypyrazole precursors. URL
- Suzuki Coupling - Organic Chemistry Portal. URL
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. URL
- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google P
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. URL
- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google P
- List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO)
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. URL
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- Boronic Acids | High Purity, Global Shipping - Frontier Specialty Chemicals. URL
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. URL
- 2-pyridineboronic acid suppliers USA. URL
- 2-p-terphenylboronic acid suppliers USA. URL
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | Request PDF - ResearchG

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. nbino.com [nbino.com]
- 9. 3-pyrazol-1-yl-phenylboronic acid suppliers USA [americanchemicalsuppliers.com]
- 10. chemimpex.com [chemimpex.com]
- 11. [4-(1H-pyrazol-1-yl)phenyl]boronic acid - Anichem [anichemllc.com]
- 12. jk-sci.com [jk-sci.com]
- 13. 891270-35-2|(4-(1H-Pyrazol-1-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 14. calpaclab.com [calpaclab.com]
- 15. 957061-02-8|(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 16. (3-(1-Methyl-1H-pyrazol-3-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 17. jk-sci.com [jk-sci.com]
- 18. hoffmanchemicals.com [hoffmanchemicals.com]
- 19. [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid | 1287753-43-8 [sigmaaldrich.com]
- 20. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. par.nsf.gov [par.nsf.gov]
- 22. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to Substituted Pyrazolylphenylboronic Acids: Commercial Availability, Synthesis, and Applications].

BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b185412#commercial-availability-of-substituted-pyrazolylphenylboronic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com